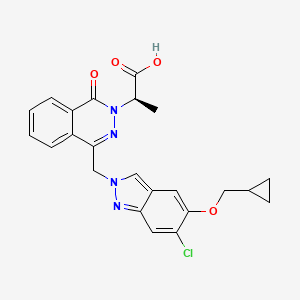
S1P2 antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sphingosine-1-phosphate receptor 2 antagonist 1 is a compound that specifically targets the sphingosine-1-phosphate receptor 2. Sphingosine-1-phosphate is a bioactive lipid mediator involved in various cellular processes, including proliferation, survival, migration, and adhesion . The sphingosine-1-phosphate receptor 2 is a G-protein-coupled receptor that plays a crucial role in regulating these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sphingosine-1-phosphate receptor 2 antagonist 1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of sphingosine as a starting material, which is then phosphorylated to produce sphingosine-1-phosphate . The phosphorylation reaction is catalyzed by sphingosine kinases, such as sphingosine kinase 1 and sphingosine kinase 2 .
Industrial Production Methods
Industrial production of sphingosine-1-phosphate receptor 2 antagonist 1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as chromatography and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Sphingosine-1-phosphate receptor 2 antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of sphingosine-1-phosphate receptor 2 antagonist 1, while reduction reactions yield reduced forms of the compound .
Scientific Research Applications
Sphingosine-1-phosphate receptor 2 antagonist 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of sphingosine-1-phosphate receptor 2 antagonist 1 involves its binding to the sphingosine-1-phosphate receptor 2, thereby inhibiting its activity . This inhibition disrupts the signaling pathways mediated by sphingosine-1-phosphate receptor 2, leading to altered cellular functions such as reduced migration, proliferation, and adhesion . The molecular targets and pathways involved include the G-protein-coupled receptor signaling cascade and downstream effectors such as Akt and Rac .
Comparison with Similar Compounds
Sphingosine-1-phosphate receptor 2 antagonist 1 is unique in its specific targeting of the sphingosine-1-phosphate receptor 2, which distinguishes it from other sphingosine-1-phosphate receptor antagonists . Similar compounds include:
Fingolimod: A sphingosine-1-phosphate receptor 1 modulator used in the treatment of multiple sclerosis.
Ozanimod: A sphingosine-1-phosphate receptor modulator approved for the treatment of ulcerative colitis.
These compounds differ in their receptor specificity and therapeutic applications, highlighting the unique properties of sphingosine-1-phosphate receptor 2 antagonist 1 .
Properties
Molecular Formula |
C23H21ClN4O4 |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
(2R)-2-[4-[[6-chloro-5-(cyclopropylmethoxy)indazol-2-yl]methyl]-1-oxophthalazin-2-yl]propanoic acid |
InChI |
InChI=1S/C23H21ClN4O4/c1-13(23(30)31)28-22(29)17-5-3-2-4-16(17)20(26-28)11-27-10-15-8-21(32-12-14-6-7-14)18(24)9-19(15)25-27/h2-5,8-10,13-14H,6-7,11-12H2,1H3,(H,30,31)/t13-/m1/s1 |
InChI Key |
PMFUQAVMFHEJFO-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2=CC=CC=C2C(=N1)CN3C=C4C=C(C(=CC4=N3)Cl)OCC5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



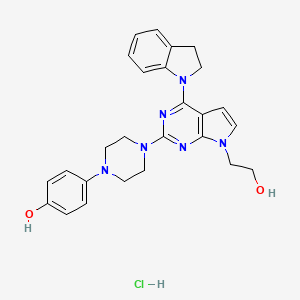
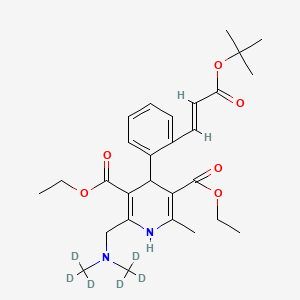
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
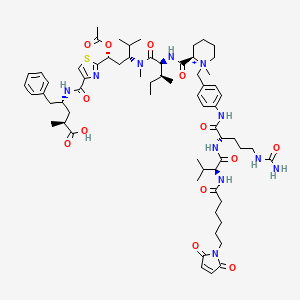
![7-Methoxy-8-[(1Z)-3-methylbuta-1,3-dien-1-YL]chromen-2-one](/img/structure/B12427306.png)
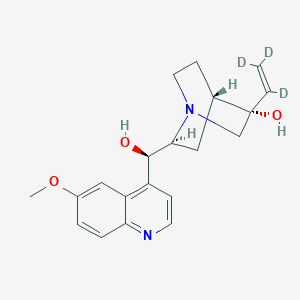

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B12427339.png)
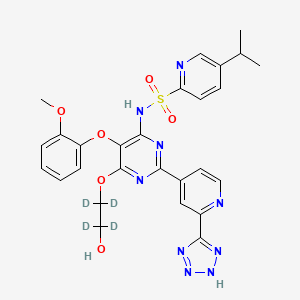
![[3,4-difluoro-2-(2-fluoro-4-methylanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone](/img/structure/B12427357.png)

![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
